molecular formula C16H14ClN5O2 B11344664 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11344664
M. Wt: 343.77 g/mol
InChI Key: FTTMGGYVQZVRRI-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorinated phenoxy group, a tetrazole ring, and an acetamide linkage, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol.

    Etherification: The chlorinated phenol is then reacted with chloroacetic acid under basic conditions to form 2-(4-chloro-3-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then coupled with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium azide (NaN3) for azide substitution or thiourea for thiol substitution.

Major Products

    Oxidation: 2-(4-carboxy-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide.

    Reduction: 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide with an amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids and enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxyphenol: A simpler phenol derivative with similar chlorinated and methoxy groups.

    4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole: A more complex compound with additional chlorinated and benzimidazole groups.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide stands out due to its unique combination of a chlorinated phenoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H14ClN5O2/c1-11-8-14(6-7-15(11)17)24-9-16(23)19-12-2-4-13(5-3-12)22-10-18-20-21-22/h2-8,10H,9H2,1H3,(H,19,23)

InChI Key

FTTMGGYVQZVRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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